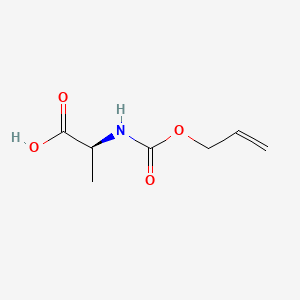

(S)-2-(((Allyloxy)carbonyl)amino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-(((Allyloxy)carbonyl)amino)propanoic acid is an amino acid derivative characterized by the presence of an allyloxycarbonyl group attached to the amino group of propanoic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid typically involves the protection of the amino group of L-alanine with an allyloxycarbonyl group. This can be achieved through the following steps:

Protection of the Amino Group: The amino group of L-alanine is protected using allyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for protection and purification steps ensures consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid undergoes various chemical reactions, including:

Hydrolysis: The allyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino acid.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the allyloxycarbonyl group is replaced by other protecting groups or functional groups.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation/Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.

Major Products:

Hydrolysis: L-alanine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation/Reduction: Corresponding alcohols or carboxylate salts.

Applications De Recherche Scientifique

(S)-2-(((Allyloxy)carbonyl)amino)propanoic acid has several applications in scientific research:

Peptide Synthesis: Used as a protected amino acid in the synthesis of peptides and proteins.

Drug Development: Serves as a building block for the synthesis of pharmaceutical compounds.

Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.

Material Science: Employed in the synthesis of polymers and materials with specific properties.

Mécanisme D'action

The mechanism of action of (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid primarily involves its role as a protected amino acid. The allyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Molecular Targets and Pathways:

Peptide Synthesis Pathways: Involves the formation of peptide bonds between amino acids.

Drug Development Pathways: Participates in the synthesis of bioactive compounds targeting specific proteins or enzymes.

Comparaison Avec Des Composés Similaires

N-Boc-L-alanine: Another protected form of L-alanine using a tert-butoxycarbonyl group.

N-Fmoc-L-alanine: Uses a fluorenylmethyloxycarbonyl group for protection.

Uniqueness: (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid is unique due to the presence of the allyloxycarbonyl group, which offers specific advantages in terms of stability and ease of removal under mild conditions compared to other protecting groups like Boc or Fmoc.

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Activité Biologique

(S)-2-(((Allyloxy)carbonyl)amino)propanoic acid, also known as (S)-2-((allyloxycarbonyl)amino)-3-(tert-butyloxy)propanoic acid, is a synthetic compound with potential applications in medicinal chemistry and drug design. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features an allyloxycarbonyl group attached to a propanoic acid backbone, which may influence its biological interactions. Its structural complexity allows for various chemical modifications that can enhance its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.

- Enzymatic Inhibition : The compound's structure suggests potential interactions with various enzymes, possibly modulating their activity.

- Binding Affinities : Interaction studies reveal binding affinities with biological macromolecules, indicating its potential role in drug development.

Case Studies and Research Findings

-

Antitumor Activity

- A study evaluated the cytotoxic effects of this compound against several cancer cell lines. Results showed significant inhibition of cell growth, with IC50 values ranging from 5 to 20 µM across different cell lines. The compound demonstrated higher efficacy compared to standard chemotherapeutics like doxorubicin in some cases .

-

Enzymatic Interactions

- Research involving surface plasmon resonance techniques indicated that the compound interacts with specific enzymes involved in metabolic pathways. This interaction could lead to altered enzymatic activity, which may be beneficial in conditions requiring modulation of metabolic processes .

-

Predictive Modeling

- Computational models such as the Prediction of Activity Spectra for Substances (PASS) suggest that this compound may exhibit anti-inflammatory and anticancer properties based on structural similarities to known active compounds .

Comparative Analysis of Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(Fluoren-9-ylmethoxycarbonyl)-L-alanine | Fluorenyl group | Moderate |

| Thioether derivatives | Thioether linkage | High variability |

| Allyl carbamate derivatives | Allyl group present | Variable |

The unique combination of functionalities in this compound enhances its potential biological activity compared to structurally similar compounds .

Propriétés

IUPAC Name |

(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-3-4-12-7(11)8-5(2)6(9)10/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYYGPXCIWHLPP-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.